Cas no 2138007-05-1 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
- 2138007-05-1
- EN300-1115609
-
- Inchi: 1S/C12H15N3O3S/c1-8-4-10(13)12(18-2)5-11(8)15-7-9(6-14-15)19(3,16)17/h4-7H,13H2,1-3H3
- InChI Key: GMADULLBDFSXCW-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C1C=C(C(=CC=1C)N)OC)(=O)=O
Computed Properties
- Exact Mass: 281.08341252g/mol
- Monoisotopic Mass: 281.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.6Ų
- XLogP3: 0.8
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115609-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1115609-0.25g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1115609-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1115609-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1115609-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-1115609-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1115609-10g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1115609-10.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 10g |
$4545.0 | 2023-05-23 | ||
Enamine | EN300-1115609-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-1115609-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline |
2138007-05-1 | 95% | 0.05g |
$1008.0 | 2023-10-27 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline: A Comprehensive Overview
4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline, identified by the CAS Registry Number 2138007-05-1, is a sophisticated organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered significant attention due to its unique structural properties and potential for bioactivity. The molecule's structure is characterized by a pyrazole ring substituted with a methanesulfonyl group, alongside methoxy and methyl substituents on an aniline backbone, making it a versatile platform for further chemical modifications.
The synthesis of 4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing yields. The introduction of the methanesulfonyl group is often achieved through sulfonating agents, while the methoxy and methyl groups are introduced via alkylation or acylation reactions. These steps are meticulously optimized to ensure high purity and stability of the final product.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The pyrazole moiety is well-documented for its ability to modulate various biological targets, including kinases, GPCRs, and ion channels. Recent studies have highlighted its role in inhibiting enzymes associated with neurodegenerative diseases, such as beta-secretase, making it a valuable candidate in anti-Alzheimer's drug development. Additionally, the methoxy and methyl groups enhance solubility and bioavailability, which are critical factors in pharmaceutical design.
In the agrochemical sector, 4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline has shown potential as a lead compound for developing herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism makes it a viable option for controlling invasive species and crop pathogens. Researchers have also explored its use as a precursor for bioactive polymers, which can be employed in controlled-release drug delivery systems.
The structural versatility of this compound has also led to its investigation in materials science. By incorporating it into polymer networks, scientists have developed novel materials with enhanced mechanical properties and thermal stability. These materials hold promise for applications in electronics and aerospace industries.
Recent studies have delved into the mechanistic insights behind the compound's bioactivity. Advanced computational methods, such as molecular docking and dynamics simulations, have provided deeper understanding of how this molecule interacts with biological targets at the molecular level. These findings have paved the way for rational drug design strategies, enabling researchers to tailor the molecule's properties for specific therapeutic applications.
In conclusion, 4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as a valuable chemical entity. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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